molecular formula C23H22N2 B11941220 2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-YL)quinoline CAS No. 853310-89-1

2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-YL)quinoline

Cat. No.: B11941220
CAS No.: 853310-89-1
M. Wt: 326.4 g/mol
InChI Key: HVBHVQFYNAMMKM-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-yl)quinoline is a synthetic organic compound designed for research and development, integrating two privileged structures in medicinal chemistry: the quinoline and the pyrrole heterocycle. The quinoline scaffold is a foundational motif in numerous pharmacologically active substances, known for its broad-spectrum biological activities, including antimalarial, antibacterial, and anticancer properties . The pyrrole heterocycle is a five-membered nitrogen-containing ring found in many natural products and is increasingly investigated for its role in developing new antibacterial compounds . The specific molecular architecture of this compound, featuring a 4-tert-butylphenyl group at the 2-position and a pyrrole moiety at the 4-position of the quinoline core, suggests significant potential for various research applications. Researchers can leverage this compound in antimicrobial studies, as both quinoline and pyrrole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens . Its structure also makes it a candidate for exploration in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as a functional material, given that extensive studies have highlighted the applicability of 2,4-diarylquinoline derivatives in such advanced systems . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

CAS No.

853310-89-1

Molecular Formula

C23H22N2

Molecular Weight

326.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-pyrrol-1-ylquinoline

InChI

InChI=1S/C23H22N2/c1-23(2,3)18-12-10-17(11-13-18)21-16-22(25-14-6-7-15-25)19-8-4-5-9-20(19)24-21/h4-16H,1-3H3

InChI Key

HVBHVQFYNAMMKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Skraup Synthesis

The classical Skraup reaction involves condensation of aniline derivatives with glycerol under acidic conditions. For example, 7-hydroxyquinolin-2-one—a precursor for fused quinoline systems—is synthesized via this method. A modified approach substitutes glycerol with 2-chloroquinoline derivatives, enabling direct functionalization at the 4-position. Typical conditions include sulfuric acid as a catalyst and nitrobenzene as an oxidizing agent, yielding 60–75% of the quinoline core.

Intramolecular Cyclization

Advanced routes leverage intramolecular cyclization to improve regioselectivity. For instance, 2-(2-acetylphenyl)isoindoline-1,3-dione undergoes base-catalyzed cyclization in DMF at 80–90°C, forming 2-(4-oxo-1,4-dihydroquinolin-2-yl)benzoic acid in 74% yield. This method minimizes byproducts compared to the Skraup synthesis.

Table 1: Comparison of Quinoline Core Synthesis Methods

MethodReactantsConditionsYieldSource
Skraup SynthesisAniline, glycerolH2SO4\text{H}_2\text{SO}_4, 180°C60–75%
Intramolecular Cyclization2-Acetylphenyl isoindolineK2CO3\text{K}_2\text{CO}_3, DMF, 80°C74%
MethodKey ReagentsConditionsYieldSource
Vilsmeier-HaackDMF, POCl3_3, amines50°C, 2 h40–60%
Multicomponent ReactionFe(ClO4_4)3_3, butane-2,3-dioneDMF, 50°C40%

Functionalization with the 4-Tert-Butylphenyl Group

The tert-butylphenyl group is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling:

Friedel-Crafts Alkylation

Reacting the pyrroloquinoline intermediate with tert-butylbenzene in the presence of AlCl3\text{AlCl}_3 (10 mol%) at 80°C for 6 hours achieves 65–70% yield. However, dimer impurities (0.2–1.5%) may form, necessitating silica gel chromatography for purification.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 4-tert-butylphenylboronic acid with brominated pyrroloquinoline derivatives offers superior regiocontrol. Using PdBr2\text{PdBr}_2 (5 mol%) in DMA at 90°C for 12 hours yields 62% of the target compound.

Table 3: tert-Butylphenyl Attachment Methods

MethodCatalystConditionsYieldSource
Friedel-CraftsAlCl3\text{AlCl}_380°C, 6 h65–70%
Suzuki-MiyauraPdBr2\text{PdBr}_2DMA, 90°C, 12 h62%

Optimization and Industrial Scalability

Purification Techniques

  • Chromatography : Silica gel column chromatography with CH2Cl2:MeOH\text{CH}_2\text{Cl}_2:\text{MeOH} (100:3) removes dimer impurities.

  • Recrystallization : Ethanol or dichloromethane/hexane mixtures enhance purity to >98%.

Continuous Flow Reactors

Industrial-scale production employs continuous flow systems to optimize temperature control and reduce reaction times. For example, Friedel-Crafts alkylation in a flow reactor at 100°C achieves 85% yield with <0.1% impurities .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-YL)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline or pyrrole rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline and pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties
Quinoline derivatives, including 2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-YL)quinoline, have been investigated for their antiviral activities. Research indicates that quinoline compounds exhibit effectiveness against a range of viruses such as the human immunodeficiency virus and herpes virus. The structural diversity of quinoline allows for modifications that can enhance antiviral efficacy .

Anticancer Activity
The quinoline scaffold has been associated with anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves interference with DNA replication and cell cycle progression, making it a promising area for further exploration in cancer therapeutics .

Antibacterial and Antifungal Activities
Quinoline derivatives, including our compound of interest, have been noted for their antibacterial and antifungal properties. The presence of the pyrrole moiety in the structure may enhance these biological activities by facilitating interactions with microbial targets .

Material Science Applications

Fluorescent Probes
Compounds similar to this compound have been developed as fluorescent probes for detecting heavy metals such as mercury. These probes utilize mechanisms like excited-state intramolecular proton transfer (ESIPT) to provide sensitive detection capabilities in biological systems, demonstrating their utility in environmental monitoring .

Sensor Development
The ability of quinoline derivatives to form complexes with metal ions positions them well for use in sensor technologies. Their fluorescence properties can be harnessed to create sensors that detect specific ions in various environments, contributing to advancements in analytical chemistry .

Environmental Monitoring Applications

Detection of Heavy Metals
The compound has potential applications as a chemosensor for toxic heavy metals. Its design allows for selective binding to specific ions, which can be quantified through fluorescence changes. This application is crucial for environmental safety, particularly in assessing water quality and pollution levels .

Case Study 1: Antiviral Activity

A study examined the antiviral effects of various quinoline derivatives against the herpes simplex virus. Results indicated that modifications to the quinoline structure significantly influenced antiviral potency, highlighting the importance of structural optimization in drug design.

Case Study 2: Fluorescent Probes

Research on a related quinoline-based fluorescent probe demonstrated its effectiveness in detecting mercury ions at low concentrations (detection limit of 0.11 μM). This study illustrated the practical application of quinoline derivatives in real-world scenarios, such as monitoring toxic substances in biological samples .

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-YL)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Below is a comparative analysis of the target compound and its analogue 3-[2-tert-butyl-5-(pyridin-4-yl)-1H-imidazol-4-yl]quinoline (IQ1) (CAS: Identifier in ), highlighting key structural and functional differences.

Property 2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-YL)quinoline 3-[2-tert-butyl-5-(pyridin-4-yl)-1H-imidazol-4-yl]quinoline (IQ1)
Molecular Formula C23H22N2 (inferred from structure) C21H20N4
Substituents 4-Tert-butylphenyl (electron-donating), pyrrole Imidazole-pyridine hybrid (electron-withdrawing pyridine)
Key Functional Groups Pyrrole (N-containing heterocycle) Imidazole (N-rich), pyridine (aromatic, basic)
Potential Applications OLEDs, organic semiconductors Pharmaceuticals, catalysis (imidazole’s coordination capability)
Key Observations:

Electronic Properties :

  • The target compound’s pyrrole group is electron-rich, which may enhance hole-transport properties in OLEDs, aligning with the double-layer organic thin-film devices described in .
  • IQ1’s pyridine group (electron-deficient) could favor electron transport, while its imidazole moiety allows for hydrogen bonding or metal coordination, broadening its utility in medicinal chemistry .

Steric Effects :

  • Both compounds incorporate a tert-butyl group, which improves solubility and reduces crystallinity, a critical factor in optimizing thin-film morphology for optoelectronic devices .

Biological Activity

2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-YL)quinoline is a heterocyclic organic compound characterized by a quinoline core with a tert-butylphenyl substituent and a pyrrole moiety. The molecular formula for this compound is C19H20N2, with a molecular weight of approximately 288.38 g/mol. This unique structure suggests potential biological activities, particularly in medicinal chemistry, due to the pharmacological properties associated with both quinoline and pyrrole derivatives.

Structural Features

The compound's structure can be summarized as follows:

  • Quinoline Core : A bicyclic structure that often exhibits significant biological activity.
  • Tert-butylphenyl Group : This bulky substituent may enhance lipophilicity and affect the compound's interaction with biological targets.
  • Pyrrole Moiety : Known for its biological relevance, the pyrrole ring can contribute to various pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance, derivatives of pyrrole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The presence of the pyrrole ring is particularly significant in enhancing these antimicrobial effects.

Antiviral Activity

Quinoline-based compounds have shown promise as antiviral agents against various viruses, including HIV and Zika virus . The antiviral mechanisms often involve interference with viral replication processes, making this class of compounds valuable in drug development.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesNotable Activities
4-(1-Pyrrolidinyl)quinolineQuinoline core with a pyrrolidine groupAntimicrobial properties
2-AminoquinolineAmino group at position 2Anticancer activity
6-MethylquinolineMethyl substitution at position 6Antioxidant properties

This table highlights the diversity within the quinoline family while underscoring how the unique combination of tert-butylphenyl and pyrrole groups in this compound may confer distinct biological activities not seen in simpler analogs.

Case Studies and Research Findings

Recent studies have focused on understanding the mechanisms through which quinoline derivatives exert their biological effects. For example:

  • A study demonstrated that certain quinoline compounds could inhibit key enzymes involved in bacterial cell wall synthesis, leading to effective antibacterial action .
  • Another research effort highlighted the potential of quinoline derivatives as G-quadruplex stabilizers, which could provide a novel approach to cancer treatment by targeting specific DNA structures involved in tumorigenesis .

Q & A

Q. What are the foundational methods for synthesizing 2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-yl)quinoline, and how can experimental efficiency be optimized?

Answer: The synthesis of quinoline derivatives typically involves cyclization reactions (e.g., Friedländer or Skraup syntheses) followed by functionalization. For this compound, key steps include:

  • Suzuki-Miyaura coupling to introduce the 4-tert-butylphenyl group.
  • Pyrrole substitution via nucleophilic aromatic substitution or transition-metal catalysis.
    To optimize efficiency, employ statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, use factorial designs to screen reaction parameters (temperature, catalyst loading, solvent polarity) and identify optimal conditions . Computational tools like quantum chemical reaction path searches (e.g., IRC calculations) can predict intermediates and transition states, narrowing experimental focus .

Q. How should researchers characterize this compound’s structural and electronic properties?

Answer: Standard characterization methods include:

  • Spectroscopy:
    • ¹H/¹³C NMR to confirm substitution patterns and purity.
    • UV-Vis/fluorescence spectroscopy to study electronic transitions (relevant for optoelectronic applications).
  • Crystallography: Single-crystal X-ray diffraction resolves 3D geometry and intermolecular interactions (e.g., π-stacking in quinoline cores) .
  • Mass spectrometry (HRMS) for molecular weight validation.
    For electronic properties, density functional theory (DFT) calculations can predict frontier molecular orbitals (HOMO/LUMO) and charge distribution, aiding in functionalization strategies .

Advanced Research Questions

Q. What mechanistic insights are critical for understanding side reactions during the synthesis of this quinoline derivative?

Answer: Side reactions often arise from:

  • Competitive coordination of catalysts (e.g., Pd in cross-coupling), leading to undesired byproducts.
  • Thermodynamic vs. kinetic control in cyclization steps, favoring alternative ring closures.
    To address this, use in-situ monitoring techniques (e.g., Raman spectroscopy or HPLC-MS) to track reaction pathways. Combine with microkinetic modeling to quantify rate-determining steps and intermediate lifetimes. For example, ICReDD’s feedback loop integrates experimental data with computational simulations to refine mechanistic hypotheses .

Q. How can computational methods guide the design of derivatives with enhanced photophysical properties?

Answer: Leverage time-dependent DFT (TD-DFT) to simulate absorption/emission spectra and identify substituents that modulate band gaps. For instance:

  • Electron-donating groups (e.g., pyrrole) lower LUMO energy, enhancing charge transfer.
  • Bulky tert-butyl groups reduce aggregation-induced quenching.
    Validate predictions via solvatochromism studies and correlate with computational solvent models (e.g., COSMO-RS) .

Q. How should researchers resolve contradictions between experimental data and theoretical predictions for this compound?

Answer: Contradictions often stem from:

  • Approximations in computational models (e.g., neglect of dispersion forces or solvent effects).
  • Experimental artifacts (e.g., impurities, incomplete conversion).
    Adopt a multi-method validation framework :

Re-optimize computational parameters (e.g., basis sets, solvent models).

Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, high-purity reagents).

Cross-reference with crystallographic data (e.g., bond lengths/angles) to assess structural accuracy .
ICReDD’s iterative feedback loop between computation and experimentation is a proven strategy for reconciling discrepancies .

Q. What advanced separation techniques are recommended for isolating this compound from complex reaction mixtures?

Answer: For quinoline derivatives, consider:

  • High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water).
  • Membrane separation technologies (e.g., nanofiltration) to remove low-MW byproducts .
  • Recrystallization using solvent pairs (e.g., DCM/hexane) to exploit differences in solubility.
    Characterize purity via differential scanning calorimetry (DSC) to detect polymorphic impurities.

Methodological Frameworks

Q. Table 1: Key Methodological Approaches

Research Stage Tools/Techniques References
Synthesis OptimizationDoE, quantum chemical path searches
Mechanistic AnalysisMicrokinetic modeling, in-situ spectroscopy
Computational DesignTD-DFT, COSMO-RS solvent models
Data ReconciliationMulti-method validation, crystallography

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